4-[2-(dimethylamino)ethoxy]-2-methoxyaniline
Description
4-[2-(Dimethylamino)ethoxy]-2-methoxyaniline is an aromatic amine derivative featuring a methoxy group at the ortho position and a 2-(dimethylamino)ethoxy substituent at the para position relative to the aniline group.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-9-4-5-10(12)11(8-9)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONEWZCSGCSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethoxy]-2-methoxyaniline typically involves multiple steps. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride at elevated temperatures (130-140°C) for several hours . Another method involves reacting 4-(2-dimethylaminoethoxy)toluene with N-bromosuccinimide (NBS) and phthalimide, followed by a reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of readily available raw materials, mild reaction conditions, and efficient purification techniques are key considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
4-[2-(dimethylamino)ethoxy]-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)ethoxy]-2-methoxyaniline involves its interaction with specific molecular targets. For example, it can bind to certain enzymes or receptors, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate
- Structure: Contains a dimethylamino group attached to a benzoate ester.
- Key Properties : Demonstrates high reactivity in resin cements, achieving a 15–20% higher degree of conversion compared to methacrylate-based amines. Physical properties (e.g., flexural strength) are superior in resin matrices, attributed to efficient radical generation during polymerization .
- Applications : Widely used in dental resins and adhesives.
2-(Dimethylamino) Ethyl Methacrylate
- Structure: Methacrylate backbone with a terminal dimethylamino group.
- Key Properties: Lower intrinsic reactivity in resin systems but shows improved performance when combined with diphenyliodonium hexafluorophosphate (DPI). Optimal at a 1:2 camphorquinone/amine ratio, enhancing mechanical properties .
- Applications : Utilized in light-curable dental cements.
4-Methoxy-2-methylaniline (m-Cresidine)
- Structure : Simpler aromatic amine with methoxy and methyl substituents.
- Key Properties: High solubility in organic solvents due to its non-polar methyl group. Used as a precursor in dye synthesis (e.g., azo dyes) and pharmaceuticals. Lacks the dimethylaminoethoxy group, reducing its utility in polymerization systems .
- Applications : Dye manufacturing, agrochemical intermediates.
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline
- Structure: Features a phenylmethyl group attached to the dimethylaminoethoxy-aniline core.
- Key Properties: Higher molecular weight (270.37 g/mol) and steric bulk compared to the target compound, likely reducing solubility in polar solvents. No direct data on reactivity, but structural complexity suggests niche research applications .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Reactivity in Resin Systems: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in degree of conversion (DC) due to faster radical generation. DPI enhances DC in methacrylate-based systems by 10–15%, suggesting redox-initiation synergies .
- Substituent Effects: The dimethylaminoethoxy group in the target compound may improve solubility in polar solvents compared to m-cresidine, while the methoxy group stabilizes aromatic electrophilic substitution reactions.
- Steric and Electronic Factors : Bulkier substituents (e.g., phenylmethyl in ’s compound) reduce accessibility for polymerization reactions but may enhance thermal stability.
Biological Activity
4-[2-(Dimethylamino)ethoxy]-2-methoxyaniline, also known by its CAS number 927672-74-0, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H17N1O3
- Molecular Weight : 225.27 g/mol
The compound features a dimethylamino group, an ethoxy chain, and a methoxy group, contributing to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study focused on hydrazone derivatives incorporating this compound demonstrated promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values of 27.39 μM for compound H4 and 34.37 μM for compound H19.
- A549 (Lung Cancer) : IC50 values of 45.24 μM for compound H4 and 61.50 μM for compound H19.
These compounds inhibited colony formation and induced apoptosis in cancer cells, suggesting a potential mechanism involving microtubule affinity regulation .
Antiamoebic Activity
The compound has also been evaluated for its activity against Entamoeba histolytica, the causative agent of amoebic dysentery. In vitro studies showed that certain derivatives exhibited potent antiamoebic activity, with one derivative demonstrating superior efficacy compared to others in the series .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Signaling Modulation : It is suggested that the compound interacts with cellular signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds. The table below highlights some key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino, ethoxy, methoxy groups | Anticancer, antiamoebic |
| 4-(2-(Dimethylamino)phenyl)butanamide | Dimethylamino group, butanamide structure | Moderate anticancer activity |
| 4-(Hydroxyphenyl)-N,N-dimethylamine | Hydroxy and dimethylamine groups | Limited anticancer activity |
Case Studies
- Anticancer Efficacy : A study involving the evaluation of hydrazone derivatives showed that the incorporation of the dimethylaminoethoxy moiety significantly enhanced anticancer activity against MCF-7 and A549 cell lines .
- Amoebicidal Activity : The synthesized compounds were tested against E. histolytica, revealing that specific derivatives had a high selectivity index, indicating their potential as therapeutic agents against amoebiasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
